1,2-Dithiolane, 4,4-dimethyl-
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Overview
Description
1,2-Dithiolane, 4,4-dimethyl-: is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two adjacent sulfur atoms and two methyl groups attached to the fourth carbon atom. This compound is part of the broader class of 1,2-dithiolanes, which are known for their dynamic covalent properties and applications in various fields, including polymer science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dithiolane, 4,4-dimethyl- can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate, which is then oxidized to form the 1,2-dithiolane ring. For example, the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol yields 1,2-dithiolane-4,4-diyldimethanol .
Industrial Production Methods: Industrial production methods for 1,2-dithiolane, 4,4-dimethyl- typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The oxidation step can be carried out using oxidizing agents like iodine or potassium permanganate .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dithiolane, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction with agents like zinc and hydrochloric acid yields propane-1,3-dithiol.
Substitution: Nucleophiles such as alkyl lithium and Grignard reagents can attack the sulfur atoms, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Iodine, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl lithium, Grignard reagents.
Major Products:
Oxidation: Disulfides.
Reduction: Propane-1,3-dithiol.
Substitution: Ring-opened products.
Scientific Research Applications
1,2-Dithiolane, 4,4-dimethyl- has diverse applications in scientific research:
Polymer Science: The compound is used in the reversible ring-opening polymerization to create dynamic covalent polymers with self-healing properties.
Medicinal Chemistry: It serves as a scaffold for designing inhibitors targeting thioredoxin reductase, an enzyme involved in cellular redox homeostasis.
Material Science: The compound is utilized in the development of smart materials, including adhesives and elastomers, due to its dynamic covalent bonding properties.
Mechanism of Action
The mechanism of action of 1,2-dithiolane, 4,4-dimethyl- involves its dynamic covalent bonding properties. The disulfide bonds in the compound can undergo reversible exchange with thiols, enabling the formation and breaking of covalent bonds under mild conditions. This property is exploited in polymer science to create materials with self-healing and reconfigurable properties . In medicinal chemistry, the compound’s ability to interact with thioredoxin reductase is being explored for potential anticancer applications .
Comparison with Similar Compounds
Asparagusic Acid: Also contains a 1,2-dithiolane ring but with a carboxylic acid side chain.
Lipoic Acid: Features a 1,2-dithiolane ring with a carboxylic acid and a pentanoic acid side chain.
1,3-Dithiolanes: Differ in the position of sulfur atoms and are commonly used as protective groups in organic synthesis.
Uniqueness: 1,2-Dithiolane, 4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. The presence of two methyl groups at the fourth carbon enhances its steric properties, making it a valuable compound in designing dynamic materials and inhibitors .
Properties
CAS No. |
58375-01-2 |
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Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
4,4-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3 |
InChI Key |
WUWLIHSSYRWCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSSC1)C |
Origin of Product |
United States |
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